Cas no 1613329-99-9 (5-Chloro-2-methyl-3-nitrobenzaldehyde)

5-クロロ-2-メチル-3-ニトロベンズアルデヒドは、芳香族アルデヒド化合物の一種であり、分子式C8H6ClNO3で表される。クロロ基とニトロ基がベンゼン環に選択的に導入された構造を持ち、有機合成中間体として高い反応性を示す。特に医薬品や農薬の合成において、官能基変換の起点として有用である。本製品は高純度(通常99%以上)で供給され、結晶性が良好なため取り扱いが容易。安定性に優れ、遮光条件下で長期保存が可能。ハロゲンとニトロ基の電子求引性により、芳香族求核置換反応や還元反応など多様な反応に適用できる点が特徴。

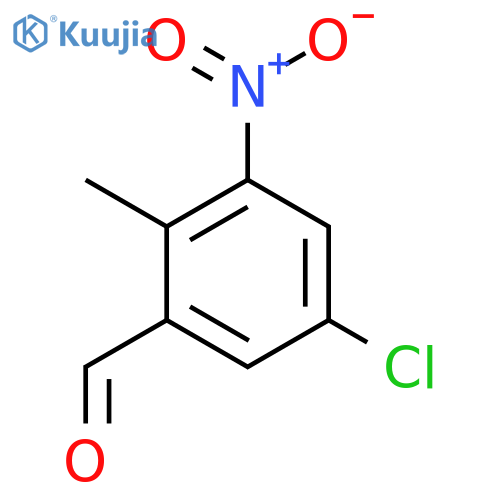

1613329-99-9 structure

商品名:5-Chloro-2-methyl-3-nitrobenzaldehyde

CAS番号:1613329-99-9

MF:C8H6ClNO3

メガワット:199.591141223907

MDL:MFCD28756706

CID:5002271

PubChem ID:90204159

5-Chloro-2-methyl-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-2-methyl-3-nitrobenzaldehyde

- CS-0198965

- 1613329-99-9

- E75050

- BS-46551

- DB-100274

- SCHEMBL15776986

- DTXSID101287319

-

- MDL: MFCD28756706

- インチ: 1S/C8H6ClNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3

- InChIKey: GOCFEBVPKXFWEZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=O)C(C)=C(C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 199.0036207g/mol

- どういたいしつりょう: 199.0036207g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 2.2

5-Chloro-2-methyl-3-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013308-1g |

5-Chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 97% | 1g |

1,549.60 USD | 2021-07-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ287-1g |

5-Chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 98% | 1g |

2644.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ287-50mg |

5-Chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 98% | 50mg |

301.0CNY | 2021-07-17 | |

| Ambeed | A1234371-250mg |

5-Chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 98% | 250mg |

$115.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ923-5g |

5-chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 95% | 5g |

¥4402.0 | 2024-04-23 | |

| Alichem | A010013308-250mg |

5-Chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 97% | 250mg |

470.40 USD | 2021-07-05 | |

| Ambeed | A1234371-100mg |

5-Chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 98% | 100mg |

$77.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ923-100mg |

5-chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 95% | 100mg |

¥330.0 | 2024-04-23 | |

| A2B Chem LLC | BA39715-250mg |

5-Chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 98% | 250mg |

$84.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ923-1g |

5-chloro-2-methyl-3-nitrobenzaldehyde |

1613329-99-9 | 95% | 1g |

¥1254.0 | 2024-04-23 |

5-Chloro-2-methyl-3-nitrobenzaldehyde 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1613329-99-9 (5-Chloro-2-methyl-3-nitrobenzaldehyde) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 61549-49-3(9-Decenenitrile)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1613329-99-9)5-Chloro-2-methyl-3-nitrobenzaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):257.0/900.0